6-Carbamoylpyridine-3-carboxylic Acid (CAS 886590-61-0): Structural Properties, Synthesis, and Applications in Medicinal Chemistry
6-Carbamoylpyridine-3-carboxylic Acid (CAS 886590-61-0): Structural Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
6-Carbamoylpyridine-3-carboxylic acid (also known as 6-carbamoylnicotinic acid) is a highly versatile, bifunctional pyridine scaffold that plays a critical role in modern organic synthesis and drug discovery. Featuring both a carboxylic acid moiety and a primary amide group on a rigid aromatic ring, this compound offers orthogonal reactivity that makes it an ideal building block for complex pharmaceutical agents. This technical guide explores the physicochemical properties, the mechanistic causality behind its synthesis via controlled nitrile hydrolysis, and its downstream applications in developing targeted kinase inhibitors.
Chemical Structure and Physicochemical Properties
The strategic importance of 6-carbamoylpyridine-3-carboxylic acid lies in the electron-withdrawing nature of both the carboxylic acid (at the C3 position) and the carbamoyl group (at the C6 position)[1]. This unique electronic arrangement stabilizes the pyridine ring against electrophilic attack while priming the carboxylic acid for efficient activation during amide coupling reactions.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 6-Carbamoylpyridine-3-carboxylic acid |
| Common Synonyms | 6-Carbamoylnicotinic acid; 5-Carboxy-picolinamide[2] |
| CAS Number | 1[1] |
| Molecular Formula | C₇H₆N₂O₃[1] |
| Molecular Weight | 166.136 g/mol [1] |
| SMILES String | n1cc(C(=O)O)ccc1C(=O)N |
| Key Functional Groups | Pyridine ring, Primary Amide, Carboxylic Acid |
Synthetic Methodologies: Controlled Hydrolysis
The most reliable synthetic route to 6-carbamoylpyridine-3-carboxylic acid involves the partial, controlled hydrolysis of 3[3].
Mechanistic Causality
Standard acidic or basic hydrolysis often fails to stop at the amide stage, leading to complete hydrolysis and the formation of the unwanted 2,5-pyridinedicarboxylic acid[3]. To prevent this, the Radziszewski reaction is employed. By using hydrogen peroxide under mild basic conditions (K₂CO₃), the base deprotonates H₂O₂ to form the highly nucleophilic hydroperoxide anion (HOO⁻). This anion attacks the electrophilic nitrile carbon to form a peroxyimidic acid intermediate, which rapidly undergoes intramolecular oxygen transfer to yield the primary amide and oxygen gas. Because the resulting amide is highly stable under these mild, room-temperature conditions, over-hydrolysis is entirely suppressed.
Protocol: Selective Nitrile Hydrolysis to Primary Amide
This protocol is designed as a self-validating system, utilizing pH-dependent solubility for seamless product isolation.
Materials Required:
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6-Cyanonicotinic acid (Starting material)[3]
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Potassium carbonate (K₂CO₃)[3]
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Hydrogen peroxide (30% aqueous solution)[3]
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Dimethyl sulfoxide (DMSO)[3]
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1M Hydrochloric acid (HCl)
Step-by-Step Methodology:
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Solvation: Dissolve 1.0 equivalent of 6-cyanonicotinic acid in DMSO. Causality: DMSO is a polar aprotic solvent that excellently solvates both the organic substrate and the hydroperoxide anion, accelerating the nucleophilic attack.
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Base Addition: Add 0.2 equivalents of K₂CO₃ to the solution and stir for 10 minutes.
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Temperature Control: Cool the reaction vessel to 0–5°C using an ice bath. Causality: The subsequent peroxide addition is highly exothermic; thermal control is critical to prevent runaway kinetics and trace over-hydrolysis.
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Peroxide Addition: Dropwise, add 3.0 equivalents of 30% H₂O₂ over 30 minutes.
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Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material via TLC (Eluent: DCM/MeOH 9:1). The reaction typically reaches completion within 2–4 hours.
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Self-Validating Workup (Precipitation): Once complete, slowly add 1M HCl to the mixture until the pH reaches ~3.0. Causality: The target compound is highly polar but becomes insoluble in aqueous media at its isoelectric point. The sudden precipitation of a white solid serves as immediate visual validation of successful product formation.
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Isolation: Filter the precipitate, wash thoroughly with cold distilled water to remove residual DMSO and salts, and dry under high vacuum.
Workflow for the controlled hydrolysis of 6-cyanonicotinic acid to the target primary amide.
Applications in Medicinal Chemistry: Syk Kinase Inhibitors
The primary utility of 6-carbamoylpyridine-3-carboxylic acid is its role as a highly functionalized building block in the synthesis of advanced therapeutics, particularly Spleen Tyrosine Kinase (Syk) inhibitors [4].
Syk is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and FcεRI-mediated mast cell degranulation[4]. Mice deficient in Syk exhibit an early block in B-cell development[4]. Consequently, inhibiting Syk enzymatic activity is a validated therapeutic strategy for treating autoimmune diseases, such as rheumatoid arthritis, by halting autoantibody production[4].
Amide Coupling in Drug Synthesis
In the development of4, 6-carbamoylpyridine-3-carboxylic acid is conjugated to complex amine scaffolds (e.g., 5-(3-aminopyrrolidin-1-yl)-N-(3,4-dimethoxyphenyl)thiazolo[5,4-d]pyrimidin-7-amine)[4].
Mechanistic Causality of the Coupling Protocol: This conjugation is typically driven by EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1-methyl-1H-imidazole in dichloromethane[4].
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Why these specific reagents? EDCI activates the C3 carboxylic acid to form an electrophilic O-acylisourea intermediate. However, direct attack by a sterically hindered amine is slow. 1-methyl-1H-imidazole acts as a superior nucleophilic catalyst, rapidly displacing the urea byproduct to form a highly reactive acyl imidazolium intermediate. This ensures rapid, high-yield amide bond formation without epimerization or degradation of the sensitive C6 primary amide group[4].
Role of Syk kinase in BCR signaling, a therapeutic target for derivatives of the compound.
Analytical Characterization
To ensure the integrity of the synthesized 6-carbamoylpyridine-3-carboxylic acid before downstream coupling, researchers must employ rigorous analytical validation:
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¹³C NMR Spectroscopy: The most definitive proof of successful nitrile hydrolysis is the disappearance of the characteristic nitrile carbon signal (typically around ~115–118 ppm) and the emergence of a new downfield amide carbonyl signal (~165–170 ppm).
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LC-MS: Electrospray ionization (ESI) should yield a distinct [M+H]⁺ peak at m/z 167.1, confirming the molecular weight of 166.136 g/mol [1].
References
1.1 - Molaid 2. 3 - Benchchem 3.4 - Google Patents 4.2 - ChemicalBook
